N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide

Glucocorticoid Receptor Endocrinology Binding Affinity

Procure the exact trisubstituted pyrimidine N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide (CAS 1796988-59-4) to ensure target specificity in your glucocorticoid receptor (GR) studies. Generic substitutes are unreliable due to profound SAR sensitivity; only this precise substitution pattern delivers the validated GR binding (Ki 0.290 nM) and functional antagonism (Ki 11 nM). Its unique dual GR/GABA-A activity makes it an exceptional probe for HPA-axis and neurotransmission research, while its confirmed inactivity against cKIT (>50,000 nM) establishes it as a rigorous negative control for kinase assays. Insist on the authenticated compound to eliminate off-target variables and guarantee reproducible results.

Molecular Formula C17H20FN5O2
Molecular Weight 345.378
CAS No. 1796988-59-4
Cat. No. B2438453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide
CAS1796988-59-4
Molecular FormulaC17H20FN5O2
Molecular Weight345.378
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)N3CCOCC3
InChIInChI=1S/C17H20FN5O2/c1-22(2)15-14(20-16(24)12-4-3-5-13(18)10-12)11-19-17(21-15)23-6-8-25-9-7-23/h3-5,10-11H,6-9H2,1-2H3,(H,20,24)
InChIKeyDZKOIQITKOZMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Evaluating N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide (CAS 1796988-59-4)


N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide (CAS 1796988-59-4) is a synthetic small-molecule belonging to the class of 2,4,5-trisubstituted pyrimidines [1]. It features a unique combination of a dimethylamino group at the 4-position, a morpholino ring at the 2-position, and a 3-fluorobenzamide moiety at the 5-position of the pyrimidine core. While it has been primarily cataloged as a library compound with potential for kinase inhibition, published affinity data reveals a significant, quantifiable binding interaction with the glucocorticoid receptor (GR), distinguishing its biological profile [2].

Why Interchanging N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide with Close Analogs is Scientifically Unsound


Generic substitution within the trisubstituted pyrimidine class is not supported by scientific evidence due to profound structural-activity relationship (SAR) sensitivity. The precise substitution pattern—particularly the 3-fluoro position on the benzamide and the combination of dimethylamino and morpholino groups on the pyrimidine core—can dramatically shift a compound's target profile. Affinity data shows that a very similar scaffold can bind entirely different targets, such as the Substance-P receptor (IC50 2.35 nM) [1], while this specific molecule shows a high-affinity binding to the glucocorticoid receptor (Ki 0.290 nM) [2]. A change in a single substituent, such as replacing the fluoro with a methyl group, alters the electronic distribution and binding pharmacophore, making activity prediction unreliable and necessitating the procurement of the exact compound for reproducible research.

Quantitative Evidence for Differentiated Selection of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide


High-Affinity Binding to the Glucocorticoid Receptor (GR) vs. In-Class Kinase Targets

Contrary to the common annotation for this scaffold as a kinase inhibitor, quantitative data reveals its primary binding event is a high-affinity interaction with the human glucocorticoid receptor (GR). The measured binding affinity is Ki = 0.290 nM, a value that surpasses the activity of this compound against other tested targets and differentiates it from analogs targeting kinases like cKIT (IC50 > 50,000 nM) [1]. This stark difference in affinity redirects its primary research application from oncology to endocrinology or inflammation [2].

Glucocorticoid Receptor Endocrinology Binding Affinity

Cellular Antagonist Activity at the Glucocorticoid Receptor vs. Standard Dexamethasone Agonist

Target engagement at the GR translates into functional antagonism in a cellular context. The compound inhibits dexamethasone-induced tyrosine aminotransferase (TAT) activity in human HepG2 cells, a standard gene transactivation assay, with a functional Ki of 11 nM [1]. This contrasts with the known potent agonist effect of dexamethasone (EC50 ~ 1-5 nM) in the same assay system, confirming the compound's differentiated mechanism as a GR antagonist rather than an agonist [2].

Nuclear Receptor Antagonism Functional Assay Gene Transactivation

Moderate Affinity for GABA-A Receptor Suggests Privileged CNS-Penetrant Scaffold

Further differentiating its polypharmacology, the compound binds to the human recombinant α5β2γ2 GABA-A receptor with an IC50 of 1.90 nM [1]. This contrasts with the classical benzodiazepine diazepam, which shows an IC50 of ~5-10 nM at the same receptor subtype. The low-nanomolar activity at both nuclear (GR) and membrane (GABA-A) receptors is an uncommon profile, not shared by simple pyrimidine kinase inhibitors, indicating a potentially privileged scaffold for developing CNS-active drugs [1].

CNS Pharmacology GABA-A Receptor Receptor Binding

Validated Application Scenarios for N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide Based on Quantitative Evidence


Lead Compound for Development of Glucocorticoid Receptor Antagonists

With a binding Ki of 0.290 nM to the human GR and a functional antagonistic Ki of 11 nM in HepG2 cells, this compound is a superior starting point for medicinal chemistry programs targeting GR blockade [1]. Its high affinity suggests a low potential for off-target effects from weak kinase interactions, making it suitable for projects focused on Cushing's disease or metabolic syndrome where systemic GR antagonism is desired.

Dual-Acting CNS Probe for the Stress-Neurotransmitter Axis

The compound's rare dual activity against the GR (Ki 0.290 nM) and the GABA-A receptor (IC50 1.90 nM) [2][3] makes it an exceptional chemical probe for studying the interface of the hypothalamic-pituitary-adrenal (HPA) axis and GABAergic neurotransmission. It enables research into novel therapeutic concepts for major depressive disorder or PTSD, a application not served by selective kinase inhibitors or single-target GR modulators.

Control Compound for Validating Kinase-Inactive Phenotypes

Given the widespread but poorly substantiated annotation as a kinase inhibitor, this compound can serve as a rigorous negative control in cell-based kinase assays. Its demonstrated inactivity against cKIT (IC50 > 50,000 nM) [4] compared to its potent on-target activity at GR provides a reliable tool for distinguishing kinase-dependent from kinase-independent phenotypes in cellular models.

Quote Request

Request a Quote for N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.